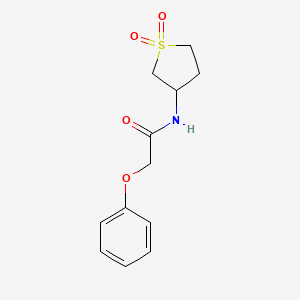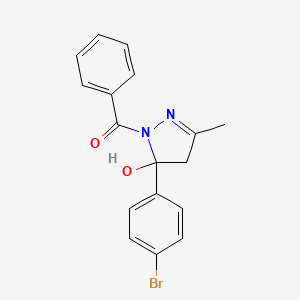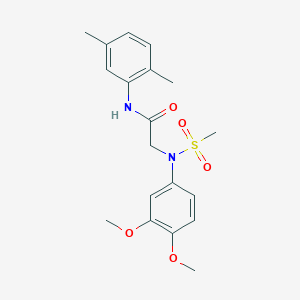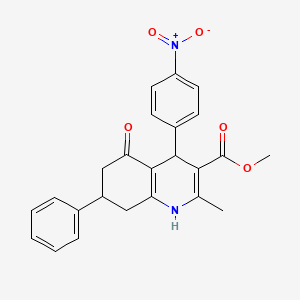![molecular formula C13H18N4O6 B5050434 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5050434.png)
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol, also known as MMDPEA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a member of the phenethylamine class of compounds and has a similar chemical structure to other psychoactive substances, such as amphetamines and MDMA.
Mecanismo De Acción
The exact mechanism of action of 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol is not fully understood. However, it is believed to act as a monoamine releaser, which means that it increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to increased neuronal activity and changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol can produce a range of biochemical and physiological effects. These include increased locomotor activity, changes in body temperature, and alterations in the levels of various neurotransmitters in the brain. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol in lab experiments is its ability to selectively target specific neurotransmitter receptors. This allows researchers to study the effects of these neurotransmitters in a more precise and controlled manner. However, 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol also has limitations, such as its potential for abuse and the need for careful handling due to its toxicity.
Direcciones Futuras
There are several potential future directions for research involving 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. It may also be useful in the development of new drugs that target specific neurotransmitter receptors. Additionally, further studies are needed to fully understand the mechanism of action of 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol and its effects on the brain and behavior.
Métodos De Síntesis
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol can be synthesized through a multi-step process that involves the reaction of 2,4-dinitrophenol with morpholine, followed by the addition of methylamine and ethanol. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol has been studied extensively for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This makes it a useful compound for studying the mechanisms of action of these neurotransmitters and their role in various physiological and pathological processes.
Propiedades
IUPAC Name |
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-14(2-5-18)10-8-11(15-3-6-23-7-4-15)13(17(21)22)9-12(10)16(19)20/h8-9,18H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSKUSOXADXNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)

![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5050397.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050407.png)

![3-(4-chlorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050441.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5050454.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5050455.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5050462.png)